molecular formula C12H23NO4 B3415372 Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate CAS No. 163210-40-0

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

Cat. No.: B3415372
CAS No.: 163210-40-0
M. Wt: 245.32 g/mol
InChI Key: WDPSCDHRZOGOEU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (CAS: 163210-40-0, MFCD21092243) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 2-hydroxyethoxy substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.319 g/mol . The Boc group enhances solubility in organic solvents and facilitates selective deprotection under acidic conditions, making it a versatile intermediate in pharmaceutical synthesis. The 2-hydroxyethoxy moiety contributes polarity, influencing solubility and hydrogen-bonding interactions, which are critical in drug design and crystallography studies .

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13-6-4-10(5-7-13)16-9-8-14/h10,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDPSCDHRZOGOEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163210-40-0
Record name tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and 2-hydroxyethyl ether under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Targeted Protein Degradation

One of the most significant applications of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate is its use as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules designed to induce targeted degradation of specific proteins within cells. The incorporation of this compound into PROTACs enhances their ability to form ternary complexes with target proteins and E3 ligases, facilitating effective protein degradation.

Synthesis of Bioactive Compounds

This compound serves as a versatile intermediate in the synthesis of various bioactive compounds. Its structure allows for further functionalization, making it a valuable building block in medicinal chemistry.

Case Study: Synthesis Pathways

  • Researchers have demonstrated that this compound can be utilized to synthesize piperidine derivatives with enhanced biological activity. For instance, modifications to the piperidine core can lead to compounds with improved inhibition profiles against specific cancer targets .
  • A notable example includes its role in synthesizing inhibitors for ERK5, a kinase implicated in various cancers. The optimization of such compounds often involves adjusting the linker properties to enhance binding affinity and selectivity .

Bioconjugation Strategies

In bioconjugation, this compound can be employed as a crosslinker for attaching therapeutic agents to biomolecules such as antibodies or peptides. This application is particularly relevant in the development of antibody-drug conjugates (ADCs) that aim to deliver cytotoxic drugs selectively to cancer cells.

Advantages

  • Selective Targeting : By utilizing this compound as a linker, researchers can create ADCs that minimize off-target effects while maximizing therapeutic efficacy.
  • Enhanced Stability : The tert-butyl group contributes to the stability of the conjugate in physiological conditions, thereby prolonging its half-life and enhancing its therapeutic potential .

Pharmacological Studies

Pharmacokinetic studies involving this compound have shown promising results regarding its metabolic stability and bioactivity. For example, compounds derived from this piperidine structure have been evaluated for their inhibitory effects on various cancer cell lines, demonstrating significant potency at low concentrations.

Table 1: Pharmacokinetic Parameters

CompoundClearance (mL/min/kg)Volume of Distribution (L/kg)Half-life (min)Bioavailability (%)
34b140.68042

This table summarizes key pharmacokinetic parameters observed during studies on related compounds derived from this compound .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways and physiological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural features and properties of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate with analogous piperidine derivatives:

Compound Name (CAS) Substituent at 4-Position Functional Group Characteristics Key Applications/Properties References
This compound (163210-40-0) 2-Hydroxyethoxy Polar, hydrogen-bond donor/acceptor; moderate reactivity Intermediate in drug synthesis, crystallography
Tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate (442126-36-5) 2-Aminoethoxy Nucleophilic amine; forms amides/alkylation products Peptide coupling, prodrug development
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (CAS not specified) 4-Methylpentyl Hydrophobic alkyl chain; enhances lipophilicity Lipid-soluble drug candidates
Tert-butyl 4-formylpiperidine-1-carboxylate (137076-22-3) Formyl Reactive aldehyde; forms Schiff bases/imines Bioconjugation, crosslinking
Tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (2b) 4-Bromobenzyloxy Aromatic, halogenated; enables cross-coupling Suzuki-Miyaura reactions, kinase inhibitors

Physicochemical Properties

  • Solubility : The 2-hydroxyethoxy group enhances aqueous solubility compared to hydrophobic analogs like the 4-methylpentyl derivative .
  • Stability : The Boc group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), unlike the formyl group, which is prone to oxidation .

Biological Activity

Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate (TBHEPC) is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 163210-40-0
  • Molecular Formula : C13H25NO4
  • Molecular Weight : 255.35 g/mol

The compound features a piperidine ring substituted with a tert-butyl group and a hydroxyethoxy moiety, which may influence its solubility and interaction with biological targets.

The precise mechanism of action for TBHEPC is not fully elucidated; however, it is believed to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The structural characteristics suggest potential binding to nicotinic acetylcholine receptors (nAChRs), similar to other piperidine derivatives, which may lead to modulation of neurotransmission and other physiological responses.

Anticancer Properties

Recent studies indicate that TBHEPC exhibits promising anticancer activity. For instance, it has been shown to selectively accumulate in tumor tissues, enhancing drug delivery efficiency while minimizing systemic toxicity. This selective accumulation is attributed to the enhanced permeability and retention (EPR) effect observed in tumor environments .

Table 1: Anticancer Activity of TBHEPC

StudyCell Line TestedIC50 (µM)Mechanism
A498 (renal cancer)22.3 ± 1.5Induces apoptosis via ERK5 inhibition
MDA-MB-231 (breast cancer)26.6 ± 1.4Alters kinase activity leading to cell cycle arrest
HEK293 (human embryonic kidney)19.6 ± 0.5Inhibits growth through ERK5 pathway modulation

These findings suggest that TBHEPC may act as an effective inhibitor of tumor growth by targeting specific signaling pathways critical for cancer cell proliferation.

Neuroprotective Effects

In addition to its anticancer properties, TBHEPC has potential neuroprotective effects. Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, particularly through interactions with nAChRs, which are crucial for cognitive function and neuronal health.

Pharmacokinetics

The pharmacokinetic profile of TBHEPC indicates favorable absorption and distribution characteristics. It demonstrates high solubility in aqueous environments, which is advantageous for oral bioavailability. Studies have shown that the compound undergoes metabolic conversion in vivo, yielding active metabolites that contribute to its biological effects .

Table 2: Pharmacokinetic Parameters

ParameterValue
Oral Bioavailability (%)High
Half-life (h)Variable
Metabolic PathwaysLiver metabolism leading to multiple metabolites

Case Studies

Several case studies have highlighted the therapeutic potential of TBHEPC in various disease models:

  • Study on Cancer Cell Lines : A study demonstrated that TBHEPC significantly inhibited the growth of several cancer cell lines at low micromolar concentrations, suggesting its utility as a lead compound for developing novel anticancer therapies .
  • Neuroprotection in Animal Models : In rodent models, administration of TBHEPC was associated with reduced neuronal damage following ischemic events, indicating its potential role in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves coupling a hydroxyethoxy-substituted piperidine precursor with tert-butyl chloroformate under basic conditions. Key steps include:

  • Reaction Setup : Use anhydrous dichloromethane or tetrahydrofuran as solvents, with triethylamine as a base to neutralize HCl by-products .
  • Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction completion .
  • Workup : Extract the product via aqueous washes, followed by solvent evaporation.
    • Characterization : Confirm structure via 1^1H/13^{13}C NMR (e.g., tert-butyl signals at ~1.4 ppm) and mass spectrometry (molecular ion peak matching theoretical mass) .

Q. Which analytical techniques are critical for verifying the purity and structural integrity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks to confirm substituent positions (e.g., hydroxyethoxy group at C4, tert-butyl ester at C1) .
  • HPLC : Use reverse-phase columns (C18) with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological assays) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C13_{13}H25_{25}NO4_4) .

Q. What purification strategies are effective for isolating this compound?

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate) to separate by polarity .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and scalability?

  • Variables to Test :

  • Temperature : Lower temperatures (0–5°C) may reduce side reactions during esterification .
  • Catalysts : Explore coupling agents like HATU or DCC for improved efficiency .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates .
    • Scale-Up Considerations : Use continuous-flow reactors for safer handling of exothermic steps .

Q. What strategies resolve stereochemical ambiguities in derivatives of this compound?

  • Experimental Approaches :

  • Variable-Temperature NMR : Detect rotameric equilibria or dynamic stereochemistry .
  • X-Ray Crystallography : Use SHELX software for structural determination (e.g., resolving axial vs. equatorial substituents) .
    • Chiral Chromatography : Employ chiral stationary phases (e.g., amylose-based) to separate enantiomers .

Q. How should discrepancies between analytical purity and biological activity data be investigated?

  • Root-Cause Analysis :

  • Impurity Profiling : LC-MS/MS to identify trace by-products (e.g., de-esterified analogs) .
  • Bioassay Replicates : Perform dose-response curves in triplicate to rule out variability .
  • Solubility Testing : Assess compound aggregation in assay buffers (e.g., DLS measurements) .

Q. Which computational tools predict the interaction of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors (e.g., GPCRs) .
  • MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
  • SAR Studies : Modify the hydroxyethoxy group and evaluate pharmacophore models for activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate
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Tert-butyl 4-(2-hydroxyethoxy)piperidine-1-carboxylate

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